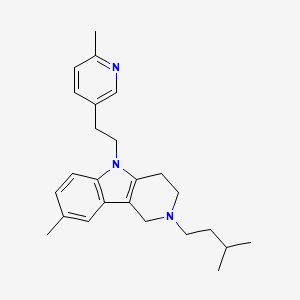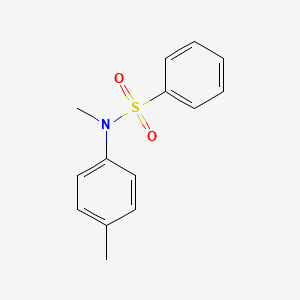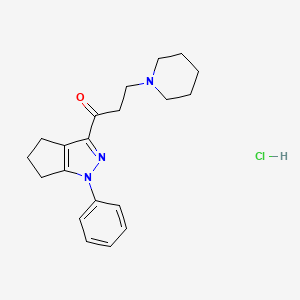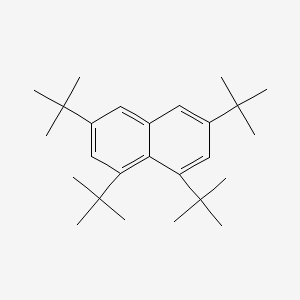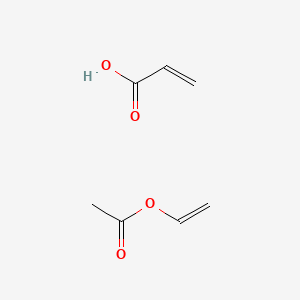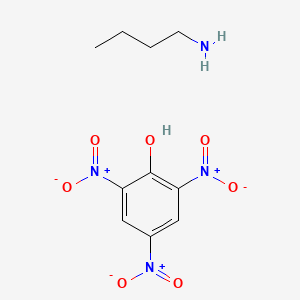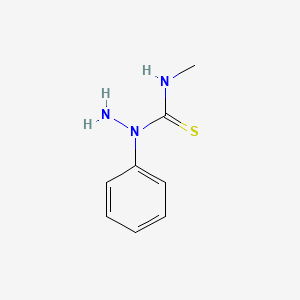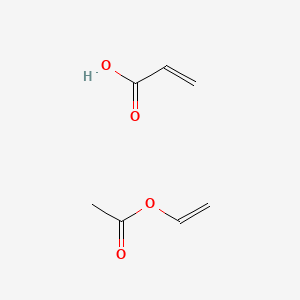![molecular formula C9H16O3S B14702709 2-[(4-Oxopentyl)sulfanyl]ethyl acetate CAS No. 22842-73-5](/img/structure/B14702709.png)
2-[(4-Oxopentyl)sulfanyl]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Oxopentyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H16O3S It is characterized by the presence of an acetate group, a sulfanyl group, and a ketone group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxopentyl)sulfanyl]ethyl acetate can be achieved through several methods. One common approach involves the reaction of 4-oxopentyl bromide with thioacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the esterification of 2-mercaptoethanol with acetic anhydride, followed by the reaction with 4-oxopentanal. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Oxopentyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Oxopentyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-Oxopentyl)sulfanyl]ethyl acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Oxopentyl)sulfanyl]ethyl propionate
- 2-[(4-Oxopentyl)sulfanyl]ethyl butyrate
- 2-[(4-Oxopentyl)sulfanyl]ethyl formate
Uniqueness
2-[(4-Oxopentyl)sulfanyl]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a sulfanyl group and an acetate group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
22842-73-5 |
|---|---|
Fórmula molecular |
C9H16O3S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
2-(4-oxopentylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H16O3S/c1-8(10)4-3-6-13-7-5-12-9(2)11/h3-7H2,1-2H3 |
Clave InChI |
LMBUHKSPSKZVHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCSCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



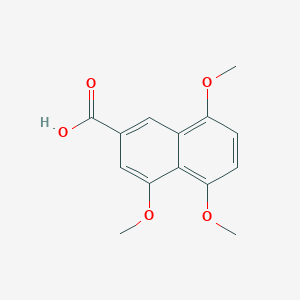
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
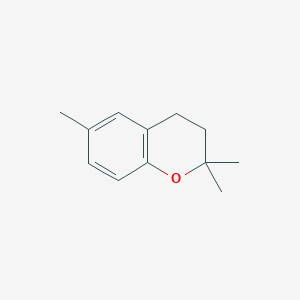
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)

